molecular formula C12H14O3 B13556179 1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde CAS No. 20802-16-8

1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde

Cat. No.: B13556179
CAS No.: 20802-16-8
M. Wt: 206.24 g/mol
InChI Key: GZUBVCLDYYUZHF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C12H14O3 It features a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 4 positions, and an aldehyde functional group

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dimethoxybenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde can be compared with other similar compounds, such as:

Properties

CAS No.

20802-16-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C12H14O3/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7-8H,5-6H2,1-2H3

InChI Key

GZUBVCLDYYUZHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C=O)OC

Origin of Product

United States

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